molecular formula C10H10O3 B2620913 (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CAS No. 156468-91-6

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No.: B2620913
CAS No.: 156468-91-6
M. Wt: 178.187
InChI Key: VXXPDVSKXQEYHP-VIFPVBQESA-N
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Description

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives with suitable carboxylic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzopyran ring system can interact with hydrophobic pockets in proteins, influencing their function and stability.

Comparison with Similar Compounds

    (3R)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.

    Coumarin: A structurally related compound with a lactone ring instead of a carboxylic acid group.

    Flavonoids: A class of compounds with a similar benzopyran ring system but with additional hydroxyl groups and other substituents.

Uniqueness: (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S)-3,4-dihydro-1H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPDVSKXQEYHP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156468-91-6
Record name (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
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